molecular formula C12H18 B14290674 1,1-Dimethyl-2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoindene CAS No. 113152-36-6

1,1-Dimethyl-2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoindene

Cat. No.: B14290674
CAS No.: 113152-36-6
M. Wt: 162.27 g/mol
InChI Key: LAPRYGBPSXPGOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dimethyl-2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoindene is a chemical compound with a complex bicyclic structure It is known for its unique molecular configuration, which includes a methano bridge and multiple hydrogenated carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethyl-2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoindene typically involves the cyclization of suitable precursors under specific conditions. One common method includes the use of palladium-catalyzed reactions, where palladium dichloride and copper chloride are used as catalysts in a solvent mixture of dimethylformamide and water . The reaction is carried out under an oxygen atmosphere at room temperature, followed by extraction with diethyl ether.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes, utilizing similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoindene undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into more saturated derivatives.

    Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Bromine in carbon tetrachloride.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1,1-Dimethyl-2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoindene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoindene involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to inflammation, pain, or other physiological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Dimethyl-2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoindene is unique due to its specific substitution pattern and the presence of a methano bridge, which imparts distinct chemical and physical properties

Properties

CAS No.

113152-36-6

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

IUPAC Name

3,3-dimethyltricyclo[5.2.1.02,6]dec-8-ene

InChI

InChI=1S/C12H18/c1-12(2)6-5-10-8-3-4-9(7-8)11(10)12/h3-4,8-11H,5-7H2,1-2H3

InChI Key

LAPRYGBPSXPGOB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2C1C3CC2C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.